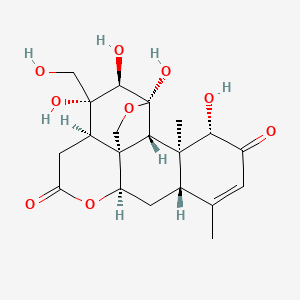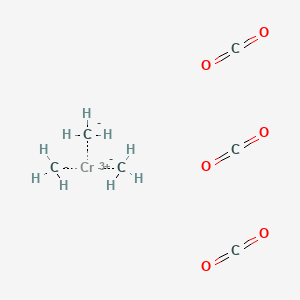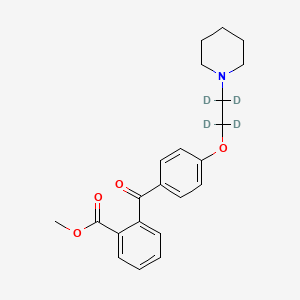![molecular formula C14H21NO3 B12409852 benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate](/img/structure/B12409852.png)
benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This particular compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a chiral center at the 2-position of the 4-methylpentan-2-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with the corresponding amine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl N-[(2S)-4-methylpentan-2-yl]carbamate.
Reduction: Formation of benzyl N-[(2S)-4-methylpentan-2-yl]amine.
Substitution: Formation of substituted benzyl carbamates.
Scientific Research Applications
Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target proteins. The overall effect is the modulation of biochemical pathways, leading to the desired therapeutic or biological outcome.
Comparison with Similar Compounds
- Benzyl N-hydroxy-N-[(2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]carbamate
- Benzyl N-(2-hydroxyethyl)carbamate
- Benzyl N-(2-hydroxy-2-methylpropyl)carbamate
Comparison: Benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate is unique due to its specific chiral center and the presence of a hydroxy group, which can significantly influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
benzyl N-hydroxy-N-[(2S)-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-11(2)9-12(3)15(17)14(16)18-10-13-7-5-4-6-8-13/h4-8,11-12,17H,9-10H2,1-3H3/t12-/m0/s1 |
InChI Key |
GBRIRUNXMKHZPN-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CC(C)C)N(C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(C)CC(C)N(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




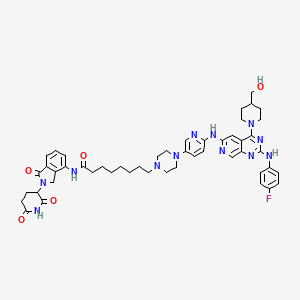
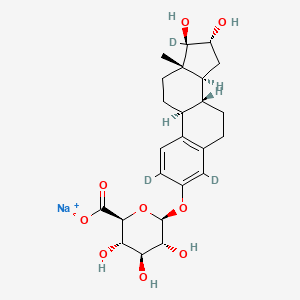
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)



![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)

